3-Fluoro-5-pyrrolidin-1-ylbenzoic acid
Overview
Description
3-Fluoro-5-pyrrolidin-1-ylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol.
Scientific Research Applications
Pharmacological Design and Medicinal Chemistry
Compounds with specific structural motifs, including those related to 3-Fluoro-5-pyrrolidin-1-ylbenzoic acid, have been explored for their potential as selective inhibitors and therapeutic agents. For instance, synthetic compounds with tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. This research highlights the utility of specific structural features in designing potent inhibitors for therapeutic purposes (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines, which share a degree of structural relevance with the core chemical structure of interest, have been extensively researched for applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials, demonstrating the versatility of nitrogen-containing heterocycles in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Degradation and Fluorochemicals
Research into the environmental fate and degradation of polyfluoroalkyl chemicals, which are structurally similar to this compound, has significant implications for understanding the persistence and breakdown of these substances in nature. Studies focusing on microbial degradation pathways provide insights into the potential for biodegradation of these compounds, highlighting the environmental impact and considerations for the use of fluorinated substances (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The safety information available indicates that 3-Fluoro-5-pyrrolidin-1-ylbenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent .
Industrial Production Methods
Industrial production methods for 3-Fluoro-5-pyrrolidin-1-ylbenzoic acid are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-pyrrolidin-1-ylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can
Properties
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMOXMEPFGHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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